

CAS number 929000-14-6 properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-bromo-2-(methylthio)benzoate
Cat. No.:	B1604435

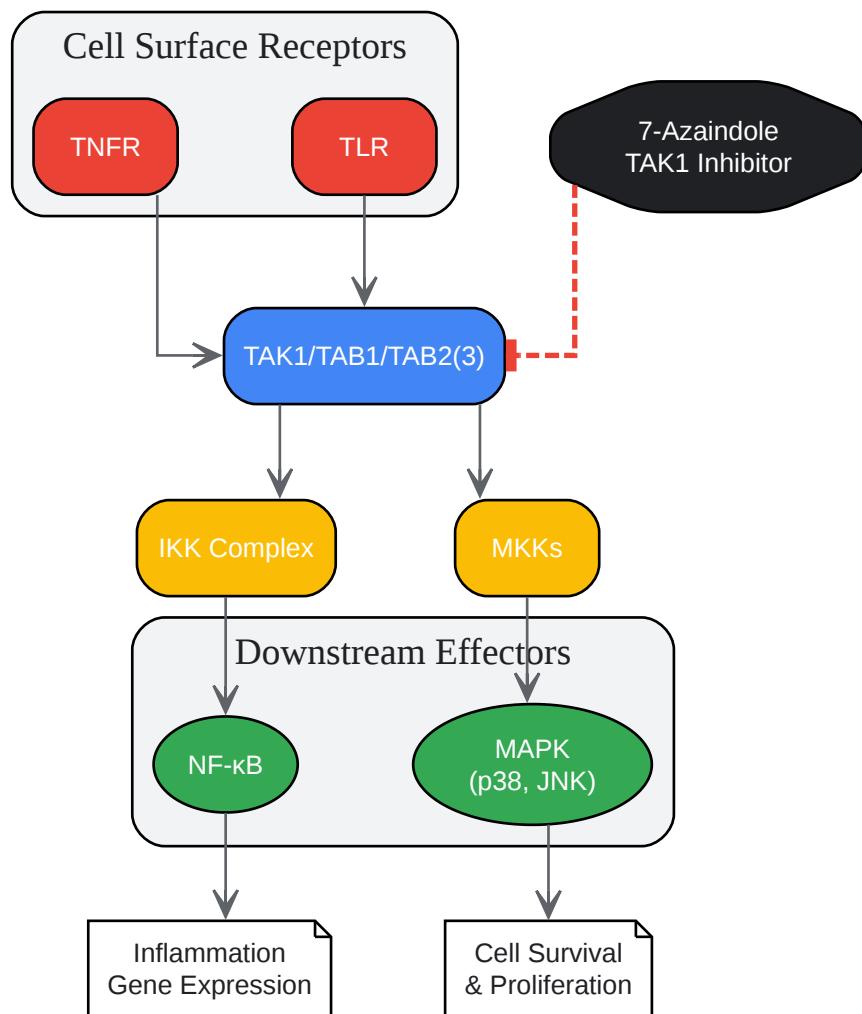
[Get Quote](#)

An In-Depth Technical Guide to the Therapeutic Potential of 7-Azaindole Scaffolds as TAK1 Kinase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic relevance of a significant class of kinase inhibitors built around the 7-azaindole scaffold. While a variety of complex heterocyclic compounds are utilized in medicinal chemistry, this paper will focus on the 7-azaindole core, a privileged structure in the development of potent and selective kinase inhibitors, with a particular emphasis on the inhibition of Transforming Growth Factor- β -Activated Kinase 1 (TAK1). The synthesis of these complex molecules often relies on key intermediates, such as **Methyl 5-bromo-2-(methylthio)benzoate** (CAS 929000-14-6), which serve as foundational building blocks for the elaboration of the final active pharmaceutical ingredient.

The Strategic Importance of TAK1 as a Therapeutic Target


Transforming Growth Factor- β -Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, making it a highly attractive target for therapeutic intervention in a range of diseases.^[1] TAK1 plays a pivotal role in regulating cellular responses to

inflammatory stimuli, including cytokines like tumor necrosis factor (TNF) and interleukins.[\[2\]](#) Its activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are central to the expression of inflammatory mediators and the modulation of cell survival and apoptosis.[\[1\]](#)[\[2\]](#)

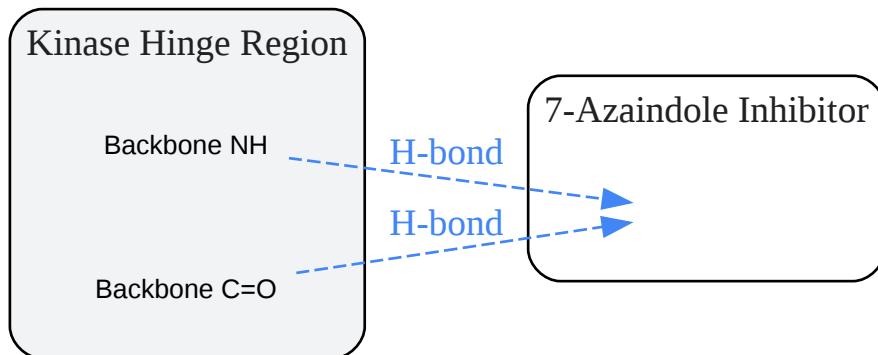
Dysregulation of the TAK1 signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in various cancers.[\[1\]](#)[\[2\]](#) Consequently, the development of small molecule inhibitors that can selectively modulate TAK1 activity holds significant promise for the treatment of these debilitating conditions.

The TAK1 Signaling Cascade

The activation of TAK1 is a tightly regulated process initiated by upstream signals from various receptors, including TNF receptors and Toll-like receptors. Upon stimulation, TAK1 forms a complex with its binding partners, TAB1 and TAB2/3, leading to its phosphorylation and subsequent activation. Activated TAK1 then phosphorylates and activates downstream kinases, including IκB kinase (IKK) and MKKs, which in turn activate the NF-κB and MAPK signaling pathways, respectively.

[Click to download full resolution via product page](#)

Figure 1: Simplified TAK1 signaling pathway and the point of intervention by 7-azaindole inhibitors.


The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition

The 7-azaindole core has been identified as a highly effective scaffold in the design of kinase inhibitors.[3][4] Its structure is bioisosteric to the purine core of ATP, allowing it to act as a "hinge-binder" by forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5] This mimicry of the natural substrate provides a strong foundation for the development of potent and selective inhibitors. The versatility of the 7-azaindole scaffold allows

for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Structural Basis of 7-Azaindole-Based Kinase Inhibition

X-ray crystallography studies of 7-azaindole derivatives co-crystallized with various kinases have revealed a conserved binding mode. The nitrogen atom at position 7 and the pyrrolic nitrogen of the 7-azaindole ring typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for further interactions between the substituents on the scaffold and other regions of the ATP-binding pocket.

[Click to download full resolution via product page](#)

Figure 2: Hydrogen bonding interactions between the 7-azaindole scaffold and the kinase hinge region.

Synthesis and Characterization of 7-Azaindole-Based TAK1 Inhibitors

The synthesis of complex 7-azaindole derivatives often involves a multi-step approach, utilizing versatile building blocks to construct the final molecule. A representative synthetic workflow is outlined below.

Representative Synthetic Workflow

[Click to download full resolution via product page](#)

Figure 3: A generalized synthetic workflow for the preparation of 7-azaindole-based TAK1 inhibitors.

Experimental Protocol: Suzuki Cross-Coupling for Aryl Substitution

A common and powerful method for introducing diversity to the 7-azaindole scaffold is the Suzuki cross-coupling reaction. This protocol describes a general procedure for the coupling of a halogenated 7-azaindole intermediate with a boronic acid derivative.

Materials:

- Halogenated 7-azaindole intermediate (1.0 eq)
- Aryl or heteroaryl boronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add the halogenated 7-azaindole intermediate, aryl boronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system to the flask via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired coupled product.

Biological Evaluation of 7-Azaindole-Based TAK1 Inhibitors

The biological activity of novel TAK1 inhibitors is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Potency and Selectivity

Table 1: Representative In Vitro Activity of a Hypothetical 7-Azaindole TAK1 Inhibitor

Assay Type	Target	IC ₅₀ (nM)
Biochemical Assay	TAK1	15
Cellular Assay (NF-κB Reporter)	TAK1	50
Kinase Selectivity Panel (400 kinases)	Off-target kinases	>1000

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The therapeutic efficacy of a lead candidate is often evaluated in animal models of disease. In a collagen-induced arthritis (CIA) model in mice, a potent 7-azaindole TAK1 inhibitor would be expected to reduce the clinical signs of arthritis, such as paw swelling and joint inflammation.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

- **Induction of Arthritis:** DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
- **Treatment:** Once clinical signs of arthritis appear, mice are randomized into vehicle and treatment groups. The TAK1 inhibitor is administered daily via oral gavage.
- **Assessment:** The severity of arthritis is scored based on paw swelling and erythema. At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

Conclusion and Future Directions

The 7-azaindole scaffold has proven to be a highly valuable starting point for the development of potent and selective TAK1 inhibitors. The ability to systematically modify the core structure allows for the optimization of drug-like properties, leading to compounds with promising therapeutic potential for a range of inflammatory diseases and cancers. Future research will likely focus on the development of next-generation TAK1 inhibitors with improved selectivity profiles and pharmacokinetic properties, as well as exploring their utility in combination therapies to overcome drug resistance and enhance therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases
- PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 929000-14-6 properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604435#cas-number-929000-14-6-properties-and-structure\]](https://www.benchchem.com/product/b1604435#cas-number-929000-14-6-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com